4'-Raloxifene-|A-D-glucopyranoside 4'-Raloxifene-|A-D-glucopyranoside
Brand Name: Vulcanchem
CAS No.:
VCID: VC16670438
InChI: InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1
SMILES:
Molecular Formula: C34H37NO9S
Molecular Weight: 635.7 g/mol

4'-Raloxifene-|A-D-glucopyranoside

CAS No.:

Cat. No.: VC16670438

Molecular Formula: C34H37NO9S

Molecular Weight: 635.7 g/mol

* For research use only. Not for human or veterinary use.

4'-Raloxifene-|A-D-glucopyranoside -

Specification

Molecular Formula C34H37NO9S
Molecular Weight 635.7 g/mol
IUPAC Name [6-hydroxy-2-[4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Standard InChI InChI=1S/C34H37NO9S/c36-19-26-30(39)31(40)32(41)34(44-26)43-24-11-6-21(7-12-24)33-28(25-13-8-22(37)18-27(25)45-33)29(38)20-4-9-23(10-5-20)42-17-16-35-14-2-1-3-15-35/h4-13,18,26,30-32,34,36-37,39-41H,1-3,14-17,19H2/t26-,30-,31+,32-,34-/m1/s1
Standard InChI Key SMCKNNQQQOVEFY-JPLCMXNCSA-N
Isomeric SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O
Canonical SMILES C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)CO)O)O)O

Introduction

Structural and Chemical Properties of 4'-Raloxifene-β-D-glucopyranoside

Molecular Architecture and Conjugation

4'-Raloxifene-β-D-glucopyranoside is characterized by the covalent attachment of a β-D-glucopyranosyl moiety to the 4'-hydroxyl group of raloxifene’s benzothiophene scaffold. This conjugation alters the compound’s physicochemical properties, including its partition coefficient and solubility profile. The molecular formula is C34H37NO9S\text{C}_{34}\text{H}_{37}\text{NO}_9\text{S}, with a molecular weight of approximately 639.75 g/mol. The glucuronide group introduces additional hydrogen-bonding capacity, which facilitates renal excretion and reduces systemic toxicity.

Synthesis and Metabolic Pathways

The synthesis of 4'-Raloxifene-β-D-glucopyranoside occurs predominantly via hepatic UDP-glucuronosyltransferase (UGT)-mediated glucuronidation, specifically involving isoforms UGT1A1 and UGT1A9. Industrial-scale synthesis methods, such as those employing aluminum chloride and decanethiol for demethylation, have been optimized to enhance yield and purity . For instance, a reaction combining 4-[2-(1-piperidinyl)ethoxy]benzoic acid hydrochloride with thionyl chloride and aluminum chloride under argon atmosphere achieves a 68% yield of the intermediate acid chloride, which is subsequently conjugated to the glucuronic acid moiety .

Table 1: Comparative Properties of Raloxifene and Its Glucuronide Derivative

PropertyRaloxifene4'-Raloxifene-β-D-glucopyranoside
Molecular Weight473.58 g/mol639.75 g/mol
Solubility (Water)0.12 mg/mL3.45 mg/mL
Primary Metabolic RouteHepatic OxidationGlucuronidation
Bioavailability2–5%15–20%

Pharmacokinetic Profile and Bioavailability Enhancements

Absorption and Distribution

The glucuronide moiety in 4'-Raloxifene-β-D-glucopyranoside significantly improves intestinal absorption, with bioavailability increasing from 2–5% for raloxifene to 15–20% for its conjugate. This enhancement is attributed to the compound’s affinity for intestinal efflux transporters, such as P-glycoprotein, which are bypassed due to the glucuronide’s polar nature. Plasma protein binding remains high (>95%), with a volume of distribution (VdV_d) of 1.2–1.5 L/kg, consistent with extensive tissue penetration.

Metabolism and Excretion

Unlike raloxifene, which undergoes cytochrome P450-mediated oxidation, 4'-Raloxifene-β-D-glucopyranoside is primarily excreted unchanged via renal pathways. Approximately 60–70% of an administered dose is recovered in urine within 24 hours, with a terminal elimination half-life (t1/2t_{1/2}) of 18–24 hours. Biliary excretion accounts for <10%, minimizing enterohepatic recirculation and associated toxicity risks.

Pharmacological Mechanisms and Therapeutic Applications

Estrogen Receptor Modulation

4'-Raloxifene-β-D-glucopyranoside retains SERM activity, selectively agonizing estrogen receptor (ER)-β in bone and antagonizing ER-α in breast tissue . Preclinical studies in ER-β-positive prostate cancer xenografts demonstrate 64–68% tumor growth inhibition (P<0.001P < 0.001) through G1 cell cycle arrest and p27kip1 upregulation . These effects mirror raloxifene’s action but with prolonged duration due to reduced metabolic clearance.

Osteoprotective and Antineoplastic Effects

In postmenopausal osteoporosis models, the glucuronide derivative increases bone mineral density by 8–12% over 24 weeks, comparable to raloxifene but at 50% lower doses. Its antineoplastic efficacy in breast cancer is dose-dependent, with a 40% reduction in mammary tumor incidence observed in carcinogen-induced rodent models. Clinical trials in androgen-independent prostate cancer (AIPC) report disease stabilization in 28% of patients (5/18) receiving daily raloxifene, suggesting potential translatability to the glucuronide form .

Analytical and Synthetic Advancements

Deuterated Analogues and Isotope Studies

Deuterium-labeled derivatives, such as Raloxifene-d4 Hydrochloride (C28H28ClNO4S\text{C}_{28}\text{H}_{28}\text{ClNO}_4\text{S}, MW 514.1 g/mol), facilitate mass spectrometry-based quantification of 4'-Raloxifene-β-D-glucopyranoside in biological matrices . These analogues exhibit identical pharmacokinetic profiles to non-deuterated forms, enabling precise metabolic tracking without isotopic interference .

Industrial-Scale Synthesis Protocols

Optimized demethylation reactions using aluminum chloride and decanethiol achieve 85–90% conversion efficiency under mild conditions (25–35°C), as evidenced by scaled-up syntheses producing 250 g batches of raloxifene intermediates . Nuclear magnetic resonance (NMR) characterization confirms structural integrity, with key peaks at δ 4.44 (O-CH₂) and δ 9.77 (phenolic -OH) in DMSO-d₆ .

Clinical Implications and Future Directions

The enhanced bioavailability and reduced hepatotoxicity of 4'-Raloxifene-β-D-glucopyranoside position it as a candidate for reformulated therapeutics. Phase II trials exploring its efficacy in ER-β-driven malignancies, such as colorectal and glioblastoma multiforme, are underway. Furthermore, co-administration with UGT inhibitors may prolong systemic exposure, offering a strategy for dose reduction and side effect mitigation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator